AT-Resolvin D1

Description

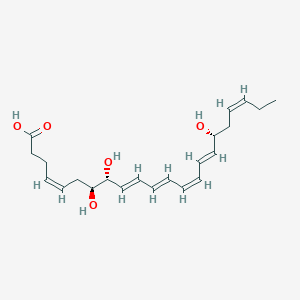

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7S,8R,9E,11E,13Z,15E,17R,19Z)-7,8,17-trihydroxydocosa-4,9,11,13,15,19-hexaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32O5/c1-2-3-9-14-19(23)15-10-6-4-5-7-11-16-20(24)21(25)17-12-8-13-18-22(26)27/h3-12,15-16,19-21,23-25H,2,13-14,17-18H2,1H3,(H,26,27)/b6-4-,7-5+,9-3-,12-8-,15-10+,16-11+/t19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIWTWACQMDFHJG-BJEBZIPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC(C=CC=CC=CC=CC(C(CC=CCCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C[C@H](/C=C/C=C\C=C\C=C\[C@H]([C@H](C/C=C\CCC(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Endogenous Formation of Aspirin Triggered Resolvin D1

Precursor Lipid Metabolism: Docosahexaenoic Acid (DHA) as the Substrate

The journey to the formation of AT-RvD1 begins with docosahexaenoic acid (DHA; C22:6n-3), an essential omega-3 polyunsaturated fatty acid. nih.govnih.gov DHA serves as the fundamental substrate for the biosynthesis of D-series resolvins, including AT-RvD1. nih.govnih.govresearchgate.net This process is initiated when DHA is released from cell membrane phospholipids (B1166683) through the action of phospholipase A2 enzymes. nih.govnih.gov Once liberated, DHA becomes available for enzymatic conversion into a cascade of bioactive molecules that actively participate in resolving inflammation. nih.govnih.gov

The conversion of DHA is a critical step that sets the stage for the production of various SPMs, each with unique structures and functions. nih.gov In the context of AT-RvD1 synthesis, the initial enzymatic modification of DHA is a pivotal event that directs the molecule down a specific biosynthetic route, ultimately leading to the generation of this potent anti-inflammatory and pro-resolving lipid mediator. nih.govharvard.edu

Enzymatic Pathways in Aspirin-Triggered Resolvin D1 Synthesis

The biosynthesis of AT-RvD1 is characterized by a series of sequential enzymatic reactions. This pathway is distinguished by the initial action of aspirin-acetylated cyclooxygenase-2 (COX-2), which sets it apart from the formation of other D-series resolvins. nih.govharvard.edu Subsequent steps involve other key enzymes, primarily lipoxygenases, that work in concert to produce the final AT-RvD1 molecule. nih.govnih.govresearchgate.net

Role of Aspirin-Acetylated Cyclooxygenase-2 (COX-2) in 17R-Hydroxylation

A key and defining step in the biosynthesis of AT-RvD1 is the action of cyclooxygenase-2 (COX-2) after it has been acetylated by aspirin (B1665792). nih.govharvard.edunih.gov Unlike native COX-2, which primarily produces prostaglandins (B1171923), aspirin-acetylated COX-2 gains a new catalytic function. rsc.orgnih.gov This modified enzyme specifically converts DHA into 17R-hydroxy-docosahexaenoic acid (17R-HDHA). nih.govnih.govharvard.edu This 17R-hydroxylation is the initial and rate-limiting step that commits DHA to the AT-RvD1 synthesis pathway. nih.govresearchgate.net The stereospecificity of this reaction, yielding the R-epimer, is a direct consequence of aspirin's unique interaction with the COX-2 enzyme and is the reason for the "aspirin-triggered" designation. nih.govnih.gov

Contribution of 5-Lipoxygenase (5-LOX) in Sequential Oxygenation

Following the initial 17R-hydroxylation by aspirin-acetylated COX-2, the intermediate 17R-HDHA is further metabolized by 5-lipoxygenase (5-LOX). nih.govharvard.edunih.gov This enzyme, which is crucial for the biosynthesis of leukotrienes, plays a vital role in the sequential oxygenation of the DHA backbone to form AT-RvD1. nih.govresearchgate.netnih.gov The 5-LOX enzyme introduces an oxygen molecule, leading to the formation of an epoxide intermediate. nih.govharvard.eduresearchgate.net This enzymatic step is essential for creating the specific trihydroxy structure that characterizes resolvins of the D-series. nih.govharvard.edu The activity of 5-LOX is dependent on the 5-lipoxygenase-activating protein (FLAP). nih.gov

Involvement of 15-Lipoxygenase (15-LOX) in Initial DHA Conversion

While aspirin-acetylated COX-2 is central to the "aspirin-triggered" pathway, it's important to note the role of 15-lipoxygenase (15-LOX) in the biosynthesis of the related D-series resolvins. nih.govresearchgate.netharvard.edu In the absence of aspirin, 15-LOX can initiate the conversion of DHA to 17S-hydroxy-DHA, the precursor for the endogenous Resolvin D1 (RvD1). nih.govresearchgate.netharvard.edu In mice, the ortholog of human 15-LOX is 12/15-lipoxygenase. nih.govplos.org Although not the primary initiator in AT-RvD1 synthesis, the 15-LOX pathway highlights the parallel routes for generating pro-resolving mediators from DHA. nih.govnih.govescholarship.org

Formation of Epoxide Intermediates (e.g., 7,8-epoxytetraene)

A critical, albeit transient, step in the biosynthesis of AT-RvD1 is the formation of an epoxide intermediate. nih.govresearchgate.netmdpi.com Following the action of 5-LOX, a 7,8-epoxytetraene is generated. researchgate.netresearchgate.netpnas.org This highly reactive intermediate is then subject to enzymatic hydrolysis. harvard.eduresearchgate.net The opening of this epoxide ring by the addition of a water molecule leads to the formation of the final trihydroxy structure of AT-RvD1. pnas.orgnih.gov The precise stereochemistry of the hydroxyl groups is established during this enzymatic hydrolysis step. nih.govharvard.edu

Cellular and Tissue Sites of Aspirin-Triggered Resolvin D1 Biosynthesis

The biosynthesis of AT-RvD1 often occurs through a process known as transcellular biosynthesis, where different cell types collaborate to complete the synthesis. harvard.edunih.gov The initial step, the conversion of DHA by aspirin-acetylated COX-2, typically occurs in vascular endothelial cells. nih.govnih.gov The resulting 17R-HDHA is then taken up by leukocytes, such as neutrophils, which are rich in 5-LOX. nih.govnih.gov These neutrophils then carry out the subsequent oxygenation and epoxidation steps to produce AT-RvD1. nih.govharvard.eduresearchgate.net This intercellular cooperation is essential for the efficient generation of AT-RvD1 at sites of inflammation. nih.govresearchgate.net AT-RvD1 biosynthesis has also been identified in other tissues and cells, including the brain, in resolving exudates, and by human leukocytes. harvard.edu

Research Findings on AT-Resolvin D1 Biosynthesis

| Finding Category | Key Discovery | Relevant Enzymes | Precursor Molecule | Cellular Context | Reference |

| Initiation of Synthesis | Aspirin-acetylated COX-2 converts DHA to 17R-HDHA. | Aspirin-acetylated COX-2 | Docosahexaenoic Acid (DHA) | Endothelial Cells | nih.govharvard.edu |

| Sequential Oxygenation | 5-LOX further metabolizes 17R-HDHA. | 5-Lipoxygenase (5-LOX) | 17R-hydroxy-docosahexaenoic acid (17R-HDHA) | Neutrophils | nih.govnih.gov |

| Epoxide Formation | A 7,8-epoxide intermediate is formed. | 5-Lipoxygenase (5-LOX) | 17R-HDHA | Neutrophils | researchgate.netresearchgate.net |

| Transcellular Biosynthesis | Collaboration between endothelial cells and leukocytes. | COX-2, 5-LOX | Docosahexaenoic Acid (DHA) | Endothelial Cells, Leukocytes | nih.govharvard.edu |

Polymorphonuclear Leukocytes (PMNs) and Macrophages

Polymorphonuclear leukocytes (PMNs), particularly neutrophils, are central to the formation of AT-RvD1 in a process known as transcellular biosynthesis. harvard.edu While other cells, like endothelial cells, may perform the initial conversion of DHA to 17(R)-HDoHE via aspirin-acetylated COX-2, PMNs possess the crucial subsequent enzyme, 5-lipoxygenase (5-LOX). nih.govnih.gov Upon release of the 17(R)-HDoHE intermediate, nearby PMNs take it up and utilize their 5-LOX enzyme to complete the synthesis of AT-RvD1. nih.govharvard.edu

Macrophages also play a significant role in the AT-RvD1 pathway, both in its production and in response to its signaling. Endogenous production of AT-RvD1 has been observed during self-resolving bacterial pneumonia, a process where macrophages are key immune effector cells. nih.govharvard.edu Furthermore, AT-RvD1 has been shown to enhance the phagocytic and efferocytic capacity of lung macrophages, including infiltrating and exudative macrophage subsets. nih.govharvard.edu This suggests a feedback loop where AT-RvD1 is produced during the inflammatory response and then acts on macrophages to promote the clearance of pathogens and cellular debris, a hallmark of active resolution. nih.gov

| Component | Cell Type(s) | Role in AT-RvD1 Synthesis | Reference |

|---|---|---|---|

| Docosahexaenoic Acid (DHA) | General Precursor | Initial substrate for the entire pathway. | harvard.edu |

| Cyclooxygenase-2 (COX-2) | Endothelial Cells, Macrophages, other inflammatory cells | When acetylated by aspirin, converts DHA to 17(R)-HDoHE. | nih.gov |

| 17(R)-HDoHE | Intermediate | Product of aspirin-acetylated COX-2 action on DHA; precursor to AT-RvD1. | nih.govharvard.edu |

| 5-Lipoxygenase (5-LOX) | Polymorphonuclear Leukocytes (Neutrophils) | Converts 17(R)-HDoHE into AT-RvD1. | nih.govnih.gov |

Endothelial and Epithelial Cells

Endothelial cells are critical contributors to the initial step of AT-RvD1 biosynthesis. During inflammation, cytokines can stimulate endothelial cells to express COX-2. plos.org When aspirin is present, this endothelial COX-2 can be acetylated and generate the 17(R)-HDoHE precursor from DHA. harvard.eduplos.org This intermediate is then released and can be processed by leukocytes (transcellular biosynthesis) to form AT-RvD1. harvard.edu This interaction is fundamental for processes such as limiting the transendothelial migration of neutrophils. nih.govcapes.gov.br Research also suggests that endothelial cells may possess the complete enzymatic machinery, including 5-lipoxygenase, to produce pro-resolving mediators independently, indicating they could be a self-contained source under certain conditions. plos.org

Epithelial cells are also implicated in the local production and response to resolvins. For instance, Resolvin D1 has been found to be produced in the cornea. harvard.edu Studies on conjunctival goblet cells, a specialized type of epithelial cell, show that they respond to AT-RvD1 to regulate histamine-stimulated secretion. harvard.edu This suggests that AT-RvD1 can be produced at mucosal surfaces to regulate local inflammatory responses. nih.gov

| Step | Primary Cell Type | Enzyme/Process | Input | Output | Reference |

|---|---|---|---|---|---|

| 1 | Endothelial Cell | Aspirin-Acetylated COX-2 | DHA | 17(R)-HDoHE | harvard.eduplos.org |

| 2 | Polymorphonuclear Leukocyte (PMN) | 5-Lipoxygenase (5-LOX) | 17(R)-HDoHE | This compound | nih.govharvard.edu |

Endogenous Regulation of Aspirin-Triggered Resolvin D1 Production

The production of AT-RvD1 is not constitutive but is instead tightly regulated by the local inflammatory environment and the availability of specific substrates and enzymes.

Enzyme Expression: A primary regulatory point is the expression of the necessary enzymes. The synthesis of AT-RvD1 is dependent on the induction of cyclooxygenase-2 (COX-2) at an inflammatory site, often triggered by stimuli such as cytokines. plos.orgmdpi.com Without COX-2 expression, the initial step of the pathway cannot proceed efficiently. Likewise, the presence of 5-lipoxygenase (ALOX5), primarily in leukocytes, is essential for the final conversion step. nih.gov The expression level of ALOX5 can be a limiting factor; for example, its mRNA expression is significantly reduced in some lung adenocarcinoma tumors, potentially impairing the local production of AT-RvD1. nih.gov

Substrate Availability: The biosynthesis is fundamentally dependent on the availability of the precursor molecule, docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. mdpi.com Therefore, the regulation of polyunsaturated fatty acid metabolism is a key upstream control point for the entire pro-resolving lipid mediator cascade.

Exogenous Factors: Aspirin is the key exogenous regulator that shunts the biosynthetic pathway toward the production of AT-RvD1. nih.gov By acetylating COX-2, aspirin uniquely alters its enzymatic activity to produce the 17(R) epimer precursor, rather than the pro-inflammatory prostaglandins and thromboxanes that would otherwise be generated from arachidonic acid. nih.govmdpi.com

Pathophysiological Context: The production of AT-RvD1 is temporally regulated during specific disease processes. For example, in a murine model of E. coli pneumonia, endogenous AT-RvD1 levels were found to be dynamically regulated during the course of the self-resolving infection. nih.govharvard.edu This indicates that host responses to infection and injury actively control the timing and magnitude of AT-RvD1 production to facilitate resolution. nih.gov

| Factor | Description | Impact on Production | Reference |

|---|---|---|---|

| Inflammatory Stimuli (e.g., Cytokines) | Induce the expression of COX-2 in cells like endothelial cells. | Increases potential for the first biosynthetic step. | plos.org |

| Aspirin | Exogenous drug that acetylates and modifies COX-2 activity. | Essential for shunting DHA metabolism toward the 17(R)-HDoHE precursor. | nih.govharvard.edu |

| DHA Availability | The substrate concentration of the initial precursor. | Limits the maximum potential output of the pathway. | mdpi.com |

| ALOX5 (5-LOX) Expression | Expression of the final enzyme in the pathway, primarily in leukocytes. | Rate-limiting for the final conversion of 17(R)-HDoHE to AT-RvD1. | nih.gov |

Molecular Mechanisms of Action of Aspirin Triggered Resolvin D1

Receptor-Mediated Signaling by Aspirin-Triggered Resolvin D1

The actions of AT-Resolvin D1 are primarily mediated by its binding to and activation of specific GPCRs on various cell types, including leukocytes and structural cells. frontiersin.orgresearchgate.netmdpi.com Two key receptors have been identified for this compound: ALX/FPR2 and GPR32. researchgate.netmdpi.compnas.org

ALX/FPR2 is a receptor that binds to several lipid and protein ligands, capable of eliciting both pro-inflammatory and anti-inflammatory responses depending on the specific ligand. mdpi.combiorxiv.org this compound is a known agonist for ALX/FPR2. frontiersin.org Studies have shown that this compound interacts with ALX/FPR2, leading to downstream signaling events. physiology.orgplos.org Molecular dynamics simulations have provided insights into the binding of resolvins, including RvD1 and AT-RvD1, to ALX/FPR2. These simulations indicate that specific residues within the receptor, such as R201 and R205, are important for establishing interactions with these resolvins. acs.orgnih.gov While both RvD1 and AT-RvD1 interact with these residues, RvD1 showed a higher frequency of hydrogen bonding with R201 and R205 compared to AT-RvD1 in simulation studies. acs.orgnih.gov Activation of ALX/FPR2 by this compound has been shown to stimulate intracellular calcium release and trigger the phosphorylation of kinases like Erk1/2 and Akt in certain cell types, such as salivary gland cells. physiology.org This receptor interaction is also implicated in the ability of this compound to block TNF-α signaling and promote cell survival. physiology.org Furthermore, AT-RvD1's effects on inhibiting vascular smooth muscle cell migration have been linked to its interaction with ALX/FPR2. plos.org

GPR32 is another key receptor for this compound, particularly in humans. frontiersin.orgresearchgate.netpnas.org It is considered an orphan receptor that utilizes a β-arrestin-based ligand receptor system. mdpi.compnas.org this compound directly activates GPR32 in a dose-dependent manner. pnas.org Studies using β-arrestin–coupled systems have confirmed the direct interaction and activation of GPR32 by this compound. pnas.org Engagement of GPR32 by this compound contributes to its pro-resolving actions, including enhancing macrophage phagocytosis. researchgate.netpnas.orgnih.gov Research using transgenic mouse models expressing human GPR32 has demonstrated that AT-RvD1 binding to GPR32 stimulates macrophage phagocytosis and intracellular signaling. researchgate.netnih.gov This highlights the importance of GPR32 in mediating AT-RvD1's effects, particularly in the context of resolving inflammation and potentially in conditions like atherosclerosis. nih.govnih.gov

While both ALX/FPR2 and GPR32 are recognized receptors for this compound, there are notable species-specific differences in their utilization. In humans, this compound acts through both ALX/FPR2 and GPR32. frontiersin.orgpnas.orgaai.org However, mice lack a direct ortholog of the human GPR32 receptor. nih.govnih.govaai.org Consequently, the pro-resolving actions of this compound observed in murine models are primarily attributed to signaling via Fpr2, the murine homolog of ALX/FPR2. nih.govaai.org This difference in receptor expression between species, particularly the absence of a human GPR32 ortholog in mice, necessitates careful consideration when extrapolating findings from murine studies to human physiology. nih.govnih.govaai.org

Intracellular Signal Transduction Pathways Activated by Aspirin-Triggered Resolvin D1

Upon binding to its receptors, this compound triggers a cascade of intracellular signaling events that mediate its anti-inflammatory and pro-resolving effects. researchgate.netmdpi.com These pathways involve the modulation of various kinases and transcription factors. researchgate.netmdpi.com

This compound has been shown to modulate signaling pathways related to Interleukin-10 (IL-10), a key anti-inflammatory cytokine. nih.govaai.orgresearchgate.net In inflamed human adipose tissue and macrophages, Resolvin D1 (RvD1), including its aspirin-triggered epimer, can limit the excessive activation of the IL-10 pathway. nih.govaai.org This is achieved by reducing the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT-1 and STAT3. nih.govaai.orgnih.gov While AT-RvD1 blocks STAT-1 and persistent STAT3 activation, it does not impair the beneficial anti-inflammatory responses mediated by IL-10, such as the inhibition of pro-inflammatory cytokines like IL-6, IL-1β, IL-8, and TNF-α. nih.govaai.orgnih.gov Instead, AT-RvD1 can further reduce the expression of certain pro-inflammatory mediators like IL-8. nih.govaai.org This indicates that this compound can fine-tune the cellular response to IL-10, promoting resolution without compromising essential anti-inflammatory actions. nih.govaai.org

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another intracellular signaling route influenced by this compound. plos.orgspandidos-publications.com Studies have demonstrated that this compound can regulate p38 MAPK activity, although the specific effect (activation or inhibition) can vary depending on the cell type and context of inflammation. plos.orgspandidos-publications.comnih.gov In some instances, AT-RvD1 pretreatment has been shown to decrease p38 phosphorylation, suggesting an inhibitory effect on this pathway. plos.org This can contribute to the reduction of pro-inflammatory cytokine secretion and adhesion molecule expression. plos.org Conversely, other research indicates that Resolvin D1 can promote resolution by enhancing the expression of certain IL-10 target genes, such as heme oxygenase-1, through mechanisms dependent on p38 MAPK activity. nih.govaai.orgnih.gov Additionally, AT-RvD1 has been reported to repress LPS-induced p38 activation in certain cell lines. spandidos-publications.com These findings suggest a complex role for p38 MAPK in this compound signaling, potentially involving both inhibitory and facilitatory actions depending on the specific cellular context and inflammatory stimulus. nih.govaai.orgnih.govplos.orgspandidos-publications.comnih.gov

Compound Information

| Compound Name | PubChem CID |

| Aspirin-Triggered Resolvin D1 (AT-RvD1) | 16126783 |

| Resolvin D1 (RvD1) | 44251266 |

| Lipoxin A4 (LXA4) | 5280914 |

| Docosahexaenoic Acid (DHA) | 445580 |

| Interleukin-10 (IL-10) | 180556 |

| TNF-α | 55453876 |

| IL-6 | 54607215 |

| IL-1β | 51424857 |

| IL-8 | 396619 |

| STAT1 | 5459141 |

| STAT3 | 11537907 |

| p38 MAPK | 3003135 |

| ERK1/2 | 5779661 |

| Akt | 108187 |

| NF-κB | 5779662 |

Data Table: Receptor Activation by Resolvin D1 and this compound

| Receptor | Ligand | Effect on Receptor | EC50 (if available) | Species (studied) | Reference |

| ALX/FPR2 | RvD1 | Activation | - | Human, Mouse, Rat | frontiersin.orgpnas.orgphysiology.orgaai.org |

| ALX/FPR2 | AT-RvD1 | Activation | - | Human, Mouse | frontiersin.orgphysiology.orgplos.orgaai.org |

| GPR32 | RvD1 | Activation | ~8.8 x 10^-12 M | Human | pnas.org |

| GPR32 | AT-RvD1 | Activation | - | Human | frontiersin.orgresearchgate.netpnas.orgnih.gov |

Downregulation of NF-κB Pathway and Associated Gene Expression

The nuclear factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. AT-RvD1 has been shown to suppress the activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators. Studies indicate that AT-RvD1 can reduce the nuclear translocation of NF-κB nih.govresearchgate.net. This action contributes to the decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mdpi.comspandidos-publications.comresearchgate.netnih.govplos.org. For instance, RvD1, the stereoisomer of AT-RvD1, has been reported to inhibit LPS-induced transcriptional activation of TNF-α by modulating the NF-κB signaling pathway in human macrophages plos.org. Furthermore, RvD1 has been shown to repress LPS-induced NF-κB and p38 activation in MG-63 cells spandidos-publications.com. The mechanism may involve the regulation of upstream components of the NF-κB pathway, such as inhibitory κB kinase (IKK) biomolther.org. While some studies suggest NF-κB pathway inhibition as a key mechanism researchgate.netspandidos-publications.comnih.govplos.orgrbmb.netnih.gov, others indicate that in certain contexts, like TGF-β1-induced endothelial-to-mesenchymal transition (EndMT), the NF-κB pathway might not be the primary mechanism of AT-RvD1 action biomolther.org.

Involvement of PI3-Kinase/Akt Pathway

The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial intracellular signaling cascade involved in various cellular processes, including cell survival, growth, and metabolism, as well as inflammation resolution. Research suggests that AT-RvD1 and RvD1 can activate the PI3K/Akt pathway, contributing to their pro-resolving effects. Activation of Akt is known to be cardio-protective mdpi.com. Studies have shown that RvD1 treatment can improve the protein level of Akt in certain cell types uit.no. The PI3K/Akt pathway has been implicated in mediating the effects of resolvins in promoting tissue repair and regeneration mdpi.com. While the exact mechanism by which RvD1 activates Akt is not fully understood, it may involve binding to G-protein coupled receptors mdpi.com. Inhibiting the PI3K/Akt pathway has been shown to block the protective effects of RvD1 in models of inflammatory damage researchgate.net. Furthermore, the PI3K/Akt pathway is required for the antidepressant effect of RvD1 nih.gov.

Activation of Glycogen Synthase Kinase 3 Beta (GSK3β)

Glycogen Synthase Kinase 3 Beta (GSK3β) is a serine/threonine kinase that plays a complex role in cellular signaling, often acting as a pro-inflammatory mediator when active. Phosphorylation of GSK3β at Ser9 leads to its inactivation and is associated with an anti-inflammatory state nih.govfrontiersin.org. Resolvins, including RvD1, RvD2, and Maresin 1, have been shown to induce the phosphorylation and inactivation of GSK3β at Ser9 in LPS-stimulated human monocytes researchgate.netnih.govebi.ac.uknih.gov. This inactivation of GSK3β contributes to the anti-inflammatory actions of these specialized pro-resolving mediators researchgate.netnih.govebi.ac.uknih.gov. Gain and loss of function experiments have confirmed a key role for GSK3β in the anti-inflammatory effects of resolvins researchgate.netnih.govebi.ac.uknih.gov.

Regulation of CREB and SGK1 Phosphorylation

AT-RvD1 and other resolvins influence the phosphorylation status of key transcription factors and kinases involved in the resolution of inflammation. Cyclic AMP Response Element-Binding protein (CREB) is a transcription factor involved in various cellular processes, including gene expression related to inflammation and survival. Serum and Glucocorticoid-regulated Kinase 1 (SGK1) is an anti-inflammatory kinase nih.gov. Studies have demonstrated that RvD1, RvD2, and Maresin 1 enhance the phosphorylation (activation) of both CREB and SGK1 in TLR4-engaged human monocytes researchgate.netnih.govebi.ac.uknih.gov. This increased phosphorylation of CREB and SGK1 is associated with the pro-resolving actions of these mediators researchgate.netnih.govebi.ac.uknih.gov. Gain and loss of function experiments support a key role for CREB in the anti-inflammatory actions of resolvins researchgate.netnih.govebi.ac.uknih.gov.

Interactions with mTORC1 Signaling

The mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway is a central regulator of cell growth, proliferation, and survival. Emerging research suggests that AT-RvD1 and RvD1 can interact with mTORC1 signaling. RvD1 and RvD2 have been shown to produce antidepressant effects through the mTORC1 signaling pathway nih.govnoropsikiyatriarsivi.comoup.com. The activation of mTORC1 signaling is considered a key mechanism for the antidepressant effects of several resolvins mdpi.com. In lung cancer cells, AT-RvD1 has been shown to attenuate TGF-β1-induced epithelial-to-mesenchymal transition by inhibiting the mTOR pathway plos.orgspandidos-publications.com. This inhibition of mTOR can lead to reduced expression of proteins like PKM2 spandidos-publications.com.

MicroRNA (miRNA) Regulation

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. AT-RvD1 and RvD1 have been shown to regulate the expression of specific miRNAs, which in turn influence inflammatory pathways and contribute to the resolution of inflammation. RvD1 regulates miRNAs and their target genes associated with the resolution of acute inflammation nih.govnih.gov. In resolving inflammatory exudates, RvD1 has been found to selectively regulate the expression of several miRNAs, including upregulating miR-21, miR-146b, and miR-219, and downregulating miR-208a and miR-302d nih.govresearchgate.net. These RvD1-regulated miRNAs target genes involved in the immune system and resolution process nih.govresearchgate.net. For example, miR-146b targets NF-κB signaling, while miR-219 targets 5-lipoxygenase, an enzyme involved in the production of pro-inflammatory leukotrienes nih.govresearchgate.net. RvD1's regulation of these miRNAs can occur via its receptors, such as ALX/FPR2 and GPR32 nih.govnih.gov. RvD1 has also been shown to restore the expression of miR-16 and miR-29a and selectively increase miR-223 and miR-125a in macrophages exposed to SARS-CoV-2 spike protein, miRNAs involved in NF-κB activation and macrophage polarization unich.it. Furthermore, RvD1 has been found to improve the Treg/Th17 imbalance in systemic lupus erythematosus through the regulation of miR-30e-5p frontiersin.org.

Data Table: Summary of AT-RvD1/RvD1 Molecular Mechanisms and Associated Pathways

| Mechanism/Pathway | Key Effects | Associated Molecules/Targets | Relevant Findings |

| Downregulation of NF-κB | Reduced nuclear translocation of NF-κB; Decreased expression of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). | NF-κB, IKK, TNF-α, IL-1β, IL-6, p38 MAPK | AT-RvD1/RvD1 inhibits NF-κB activation in various cell types and models, contributing to reduced inflammation. mdpi.comresearchgate.netspandidos-publications.comresearchgate.netnih.govplos.orgrbmb.netnih.gov RvD1 reduces LPS-induced NF-κB and p38 activation. spandidos-publications.com RvD1 reduces nuclear translocation of NF-κB. nih.govresearchgate.net |

| Involvement of PI3K/Akt | Activation of Akt; Contribution to pro-resolving and tissue repair effects; Cardio-protection. | PI3K, Akt | AT-RvD1/RvD1 can activate the PI3K/Akt pathway. researchgate.netmdpi.comuit.nomdpi.comnih.gov PI3K/Akt pathway is involved in RvD1-mediated tissue repair and protection against inflammatory damage. researchgate.netmdpi.com The PI3K/Akt pathway is required for RvD1's antidepressant effect. nih.gov |

| Activation of GSK3β | Phosphorylation and inactivation of GSK3β at Ser9; Promotion of anti-inflammatory state. | GSK3β (Ser9 phosphorylation) | RvD1, RvD2, and Maresin 1 induce GSK3β phosphorylation/inactivation. researchgate.netnih.govebi.ac.uknih.gov GSK3β plays a key role in the anti-inflammatory actions of resolvins. researchgate.netnih.govebi.ac.uknih.gov |

| Regulation of CREB and SGK1 | Increased phosphorylation and activation of CREB and SGK1. | CREB, SGK1 | RvD1, RvD2, and Maresin 1 enhance phosphorylation of CREB and SGK1. researchgate.netnih.govebi.ac.uknih.gov CREB is important for the anti-inflammatory effects of resolvins. researchgate.netnih.govebi.ac.uknih.gov |

| Interactions with mTORC1 | Potential role in antidepressant effects; Inhibition of mTOR pathway in certain contexts (e.g., EMT). | mTORC1, PKM2 | RvD1 and RvD2 produce antidepressant effects via mTORC1 signaling. nih.govnoropsikiyatriarsivi.comoup.commdpi.com AT-RvD1 inhibits the mTOR pathway in lung cancer cells, affecting EMT and PKM2 expression. plos.orgspandidos-publications.com |

| MicroRNA (miRNA) Regulation | Regulation of specific miRNAs (e.g., miR-21, miR-146b, miR-208a, miR-219, miR-30e-5p); Targeting of genes involved in inflammation resolution. | miR-21, miR-146b, miR-208a, miR-219, miR-30e-5p, 5-lipoxygenase, NF-κB signaling, IL-10, Treg/Th17 balance | RvD1 regulates the expression of specific miRNAs in inflammatory exudates and macrophages. nih.govnih.govresearchgate.netunich.itfrontiersin.org These miRNAs target inflammatory pathways and mediators. nih.govresearchgate.net RvD1 regulates Treg/Th17 balance via miR-30e-5p. frontiersin.org |

Cellular and Immunomodulatory Effects of Aspirin Triggered Resolvin D1

Regulation of Leukocyte Responses

AT-RvD1 actively controls the trafficking and activity of key leukocytes, particularly neutrophils and monocytes/macrophages, to limit excessive inflammation and promote a switch towards a pro-resolving state.

A hallmark of acute inflammation is the rapid recruitment of polymorphonuclear neutrophils (PMNs) to the site of injury or infection. nih.gov While essential for host defense, excessive or prolonged neutrophil infiltration can cause significant tissue damage. nih.gov AT-RvD1 and RvD1 potently curtail this process.

In vivo studies using a murine peritonitis model demonstrated that nanogram doses of AT-RvD1 and RvD1 are equipotent in limiting the infiltration of PMNs. harvard.edu This effect is also observed in models of lung injury, where AT-RvD1 treatment mitigates immune cell influx. mdpi.com Mechanistically, RvD1 reduces the recruitment of human neutrophils to endothelial cells under shear flow conditions, significantly blunting their initial capture, rolling, and firm adhesion. nih.gov This action is receptor-dependent, with different concentrations of RvD1 appearing to signal through distinct receptors, GPR32 and FPR2/ALX, to exert its anti-inflammatory effects. nih.gov

Furthermore, intravital microscopy of transplanted lungs revealed that RvD1 treatment significantly limits early neutrophil infiltration, extravasation, and swarming behavior. nih.govwustl.edu This is associated with an increase in neutrophil intravascular crawling velocities, suggesting that RvD1 alters the interaction between neutrophils and the vascular endothelium. nih.gov The protective effect involves modulating the expression of adhesion molecules; for instance, RvD1 can down-regulate the expression of Intercellular Adhesion Molecule 1 (ICAM-1) on the pulmonary vascular endothelium. nih.govnih.gov Both RvD1 and AT-RvD1 have been shown to stop the transendothelial migration of human neutrophils with an EC50 of approximately 30 nM. harvard.edu

Table 1: Effect of AT-Resolvin D1 on Neutrophil Responses

| Finding | Model System | Key Outcome | Reference(s) |

|---|---|---|---|

| Inhibition of PMN Infiltration | Murine Peritonitis | Dose-dependent reduction in neutrophil accumulation. | harvard.edu |

| Reduced Neutrophil-Endothelial Interactions | Human PMNs and Endothelial Cells (in vitro flow chamber) | Blunted neutrophil capture, rolling, and adhesion. | nih.gov |

| Limited Neutrophil Swarming | Mouse Lung Transplant (Intravital Microscopy) | Decreased neutrophil cell densities and extravasation. | nih.govwustl.edu |

| Blocked Transendothelial Migration | Human Neutrophils (in vitro) | Halted neutrophil migration across endothelial layer. | harvard.edu |

In contrast to its inhibitory effects on neutrophils, AT-RvD1 promotes the recruitment of monocytes, which are precursors to macrophages, to the inflamed tissue. biologists.comsigmaaldrich.com This is a critical step in the transition from the initiation to the resolution phase of inflammation. SPMs limit neutrophil infiltration while stimulating the recruitment of non-phlogistic (non-inflammatory) monocytes. nih.gov

Studies using biomaterial-mediated delivery of AT-RvD1 in a sterile inflammation model showed a significant increase in the accumulation of anti-inflammatory monocytes at the injury site. nih.govsigmaaldrich.com Similarly, RvD1 has been reported to enhance the infiltration of monocytes in a murine peritonitis model. biologists.com However, the effect can be context-dependent. In a model of muscle injury, RvD1 treatment initially suppressed muscle MCP-1 expression, a key chemokine for monocyte recruitment, leading to a transient reduction in intramuscular macrophages. jci.org This suggests that RvD1 may finely tune monocyte recruitment to prevent an over-exuberant inflammatory response while ensuring sufficient numbers are present for subsequent tissue repair. jci.org

Macrophage Phenotypic Switching and Efferocytosis

Once at the site of inflammation, macrophages are central players in orchestrating resolution. AT-RvD1 directly influences two of their key pro-resolving functions: switching to a reparative phenotype and clearing apoptotic cells and debris.

Macrophages exhibit remarkable plasticity and can be polarized into different functional phenotypes. The classically activated (M1) macrophage is pro-inflammatory, while the alternatively activated (M2) macrophage is associated with the resolution of inflammation and tissue repair. nih.govnih.gov AT-RvD1 promotes the polarization of macrophages towards a pro-resolution M2-like phenotype. nih.govsigmaaldrich.com

In a cancer cell-macrophage co-culture system, RvD1 and its precursor DHA inhibited cancer cell proliferation by skewing macrophage polarization. nih.gov Specifically, RvD1 and RvD2 inhibited the pro-inflammatory M1 polarization induced by LPS and interferon-γ, while simultaneously promoting the M2a polarization mediated by interleukin-4 (IL-4). nih.gov Furthermore, RvD1-loaded nanoliposomes were shown to promote M2 macrophage polarization in the context of osteoarthritis. nih.gov This shift is critical for down-regulating inflammation and initiating tissue regeneration processes. mdpi.com

A crucial function of macrophages during resolution is the phagocytic clearance of apoptotic cells (a process known as efferocytosis) and other debris, which prevents the release of noxious intracellular contents from dying cells and subsequent secondary inflammation. biologists.comresearchgate.net AT-RvD1 is a potent stimulator of this process. biologists.comnih.gov

In vitro, RvD1 enhances the ability of human macrophages to ingest zymosan (a yeast particle) and apoptotic human neutrophils in a dose-dependent manner. nih.gov This pro-phagocytic action is regulated by its receptors, ALX and GPR32, as overexpression of these receptors increases RvD1-stimulated phagocytosis, while their knockdown has the opposite effect. nih.gov Studies have shown that AT-RvD1 can improve the phagocytosis of bacterial particles and efferocytosis by increasing the recruitment of specific macrophage subsets. nih.gov RvD1 can also rescue defective efferocytosis caused by necroptotic cells by modulating macrophage metabolism. ahajournals.org The mechanism often involves the suppression of anti-phagocytic signals, such as the pro-inflammatory cytokine TNF-α. biologists.com

Table 2: Pro-Resolving Effects of this compound on Macrophages

| Function | Key Finding | Mechanism/Context | Reference(s) |

|---|---|---|---|

| Phenotypic Switching | Promotes polarization to M2-like phenotype. | Inhibition of M1 polarization and promotion of M2a polarization. | sigmaaldrich.comnih.govnih.gov |

| Efferocytosis | Enhances phagocytosis of apoptotic neutrophils. | Mediated by ALX/FPR2 and GPR32 receptors; involves suppression of TNF-α. | biologists.comnih.gov |

| Phagocytosis | Increases engulfment of microbial particles (e.g., zymosan, bacteria). | Boosts clearance capabilities of macrophages at the site of inflammation. | nih.govnih.gov |

| Metabolic Regulation | Rescues defective efferocytosis. | Promotes macrophage fatty acid oxidation and oxidative phosphorylation. | ahajournals.org |

Modulation of Cytokine and Chemokine Expression

The inflammatory milieu is orchestrated by a complex network of cytokines and chemokines. AT-RvD1 re-tunes this network, suppressing the expression of pro-inflammatory mediators while in some cases promoting anti-inflammatory signals.

AT-RvD1 treatment leads to a significant decrease in the secretion of key pro-inflammatory cytokines. For example, it reduces oxidant-induced macrophage secretion of IL-1β, a highly bioactive cytokine in acute lung injury. nih.gov In various models, RvD1 and AT-RvD1 have been shown to suppress the expression and release of TNF-α, IL-1β, and IL-6. nih.govnih.gov In a model of allergic airway inflammation, RvD1 and AT-RvD1 decreased Th2 cytokines. nih.gov The mechanism often involves the inhibition of major inflammatory signaling pathways, such as the NF-κB pathway. nih.gov

Beyond cytokines, AT-RvD1 also modulates chemokine expression. It can suppress the secretion of neutrophil-attracting chemokines such as CXCL-2. nih.gov In cardiac fibroblasts, RvD1 was able to prevent an Angiotensin II-induced increase in the chemokine MCP-1. nih.gov By controlling the expression of these signaling molecules, AT-RvD1 effectively dampens the amplification loops that sustain the inflammatory response and facilitates the transition to a healing environment. jci.orgnih.gov

Reduction of Pro-Inflammatory Mediators

AT-RvD1 actively curtails the inflammatory response by significantly reducing the production of key pro-inflammatory cytokines. Research has demonstrated its efficacy in downregulating several potent mediators of inflammation, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-α (TNF-α), and Interleukin-17 (IL-17).

In various experimental models, AT-RvD1 has been shown to suppress the secretion of these cytokines. For instance, in the context of IgG immune complex-induced lung injury, administration of AT-RvD1 led to a significant decrease in the levels of TNF-α and IL-6. nih.gov Specifically, AT-RvD1 treatment resulted in an approximate 30% reduction in TNF-α and a 40% reduction in IL-6 promoter-luciferase expression in alveolar macrophages stimulated with IgG immune complexes. nih.gov Furthermore, in neutrophils stimulated with these immune complexes, AT-RvD1 significantly decreased the secretion of TNF-α and IL-6. nih.gov

Studies on bronchial epithelial cells have also highlighted the anti-inflammatory prowess of AT-RvD1. When these cells were stimulated with IL-4, a key cytokine in allergic inflammation, AT-RvD1 was found to decrease the production of the chemokine CXCL8 (IL-8). nih.gov This effect is crucial in mitigating the neutrophil recruitment that characterizes many inflammatory conditions.

While direct quantitative data on the reduction of IL-17 by AT-RvD1 is an area of ongoing research, studies have elucidated an antagonistic relationship between D-series resolvins and IL-17. Resolvin D1 (RvD1) has been shown to counteract the inhibitory effects of IL-17 on the expression of Developmental endothelial locus-1 (Del-1), an anti-inflammatory protein. nih.gov This suggests a mechanism by which AT-RvD1 can indirectly temper IL-17-driven inflammation. Moreover, resolvins have been found to prevent IL-17 expression and secretion by Th17 cells, indicating a role in modulating the differentiation and function of this pro-inflammatory T cell subset. nih.gov

Table 1: Effect of AT-RvD1 on Pro-Inflammatory Mediators

| Mediator | Model System | Effect of AT-RvD1 | Reference |

|---|---|---|---|

| IL-1β | IgG Immune Complex-Induced Lung Injury | Reduction in secretion | nih.gov |

| IL-6 | IgG Immune Complex-Induced Lung Injury | ~40% reduction in promoter activity in alveolar macrophages | nih.gov |

| IL-8 (CXCL8) | IL-4 Stimulated Bronchial Epithelial Cells | Decreased production | nih.gov |

| TNF-α | IgG Immune Complex-Induced Lung Injury | ~30% reduction in promoter activity in alveolar macrophages | nih.gov |

| IL-17 | Th17 Cell Differentiation | Prevention of IL-17 expression and secretion (by RvD1) | nih.govnih.gov |

Upregulation of Anti-Inflammatory Cytokines

Complementing its ability to suppress pro-inflammatory signals, AT-RvD1 also actively promotes an anti-inflammatory environment by upregulating the production of key regulatory cytokines, namely Interleukin-10 (IL-10) and Transforming Growth Factor-β (TGF-β).

TGF-β is a pleiotropic cytokine with potent anti-inflammatory properties. Research has shown that in a murine model of organic dust exposure, treatment with AT-RvD1 led to a significant increase in the concentration of TGF-β in lung tissue, particularly in IL-22 knock-out mice. frontiersin.org This suggests a role for AT-RvD1 in promoting tissue repair and resolution of inflammation through the induction of this critical cytokine.

While direct quantitative data on AT-RvD1-mediated upregulation of IL-10 is still emerging, the broader family of resolvins has been associated with increased IL-10 production. The pro-resolving actions of these mediators often involve a shift in the cytokine milieu towards an anti-inflammatory phenotype, with IL-10 being a central player in this process.

Table 2: Effect of AT-RvD1 on Anti-Inflammatory Cytokines

| Cytokine | Model System | Effect of AT-RvD1 | Reference |

|---|---|---|---|

| IL-10 | General Inflammation Models | Upregulation (associated with resolvin action) | |

| TGF-β | Organic Dust Exposure in Mice | Significant increase in lung tissue concentration | frontiersin.org |

Impact on Chemokine Secretion

Chemokines are critical for orchestrating the migration of immune cells to sites of inflammation. AT-RvD1 exerts a fine-tuned control over this process by modulating the secretion of specific chemokines, thereby regulating leukocyte recruitment.

Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2, is a potent chemokine that attracts monocytes, memory T cells, and dendritic cells. In studies involving bronchial epithelial cells stimulated with IL-4, AT-RvD1 was shown to significantly decrease the production of CCL2. nih.gov This reduction in CCL2 can limit the influx of monocytic cells, which can contribute to chronic inflammation.

Conversely, the impact of AT-RvD1 on other chemokines like CXCL9 is less direct. CXCL9, a chemokine that attracts T lymphocytes, is part of a complex regulatory network. While there is no direct evidence of AT-RvD1 modulating CXCL9, its influence on the broader inflammatory environment and T-cell responses suggests a potential indirect role in regulating the expression of such chemokines. nih.gov

Table 3: Effect of AT-RvD1 on Chemokine Secretion

| Chemokine | Model System | Effect of AT-RvD1 | Reference |

|---|---|---|---|

| MCP-1 (CCL2) | IL-4 Stimulated Bronchial Epithelial Cells | Decreased production | nih.gov |

| CXCL9 | - | Indirect regulation suggested by broad anti-inflammatory effects | nih.gov |

Effects on Structural Cells and Tissue Responses

The pro-resolving actions of AT-RvD1 are not limited to immune cells. It also exerts significant effects on structural cells, promoting tissue repair and regeneration, and counteracting pathological remodeling.

In the context of lung injury, AT-RvD1 has been shown to have protective effects on bronchial epithelial cells. It can mitigate inflammatory responses in these cells when stimulated by insults such as cigarette smoke extract. nih.gov Furthermore, in a model of IgG immune complex-induced lung injury, AT-RvD1 demonstrated the ability to reduce lung injury and was associated with decreased infiltration of neutrophils. nih.gov

In experimental models of right heart disease, Resolvin D1 (RvD1) has been shown to prevent atrial pro-arrhythmic remodeling by suppressing inflammatory changes and fibrotic and electrical remodeling. nih.gov This highlights the potential of D-series resolvins to protect cardiac tissue from the detrimental consequences of chronic inflammation.

The influence of AT-RvD1 extends to fibroblasts, key players in tissue structure and fibrosis. By modulating fibroblast activity, AT-RvD1 can influence tissue responses to injury and inflammation, steering them towards resolution rather than chronic fibrosis.

Role of Aspirin Triggered Resolvin D1 in Inflammation Resolution and Tissue Homeostasis

Orchestration of Catabasis and Return to Homeostasis

Catabasis, the phase of declining inflammation, is actively orchestrated by SPMs like AT-Resolvin D1. This process is essential for returning the tissue to its normal state of function, or homeostasis, following an inflammatory insult. researchgate.net this compound contributes to this by regulating several key cellular events.

One of the primary actions of this compound is the inhibition of excessive neutrophil infiltration to the site of inflammation. nih.gov While neutrophils are crucial for the initial immune response, their prolonged presence can lead to further tissue damage. This compound limits their recruitment and promotes their clearance through apoptosis and subsequent efferocytosis (phagocytosis of apoptotic cells) by macrophages. nih.govharvard.edu

Furthermore, this compound modulates the phenotype of macrophages, promoting a switch from a pro-inflammatory (M1) to a pro-resolving and tissue-reparative (M2) phenotype. mdpi.com These M2 macrophages are more efficient at clearing apoptotic cells and debris and produce anti-inflammatory cytokines, further dampening the inflammatory response. mdpi.com In the context of inflamed adipose tissue, for instance, Resolvin D1 has been shown to reduce the secretion of pro-inflammatory adipokines like TNF-α and IL-6 while increasing the production of the anti-inflammatory adiponectin. nih.gov

The return to homeostasis is also facilitated by the ability of this compound to regulate the production of other lipid mediators. It can decrease the synthesis of pro-inflammatory leukotrienes while promoting the generation of other pro-resolving mediators. mdpi.com This lipid mediator class switching is a hallmark of the resolution phase of inflammation. mdpi.com

Table 1: Key Actions of this compound in Catabasis and Homeostasis

| Action | Cellular/Molecular Effect | Reference |

|---|---|---|

| Inhibition of Neutrophil Infiltration | Reduces the migration of neutrophils to the inflammatory site. | nih.gov |

| Promotion of Efferocytosis | Enhances the clearance of apoptotic neutrophils by macrophages. | nih.govharvard.edu |

| Macrophage Polarization | Promotes the switch from pro-inflammatory M1 to pro-resolving M2 macrophages. | mdpi.com |

| Modulation of Cytokine Production | Decreases pro-inflammatory cytokines (e.g., TNF-α, IL-6) and increases anti-inflammatory cytokines. | nih.govnih.gov |

| Lipid Mediator Class Switching | Shifts the balance from pro-inflammatory to pro-resolving lipid mediators. | mdpi.com |

Promotion of Tissue Repair and Regeneration

Beyond its anti-inflammatory and pro-resolving functions, this compound actively participates in the subsequent processes of tissue repair and regeneration. mdpi.comfrontiersin.org

In the context of dermal wound healing, resolvins have been shown to accelerate wound closure. nih.govepa.gov While studies often focus on the broader class of resolvins, the principles apply to this compound's role. For example, topically applied resolvins, including Resolvin D1, have been demonstrated to reduce the time to complete re-epithelialization in murine excisional wound models. nih.govepa.gov This is achieved, in part, by promoting the migration and proliferation of keratinocytes, the primary cells of the epidermis. nih.gov

In diabetic wound healing, a condition often characterized by impaired inflammation resolution, Resolvin D1 has been shown to promote corneal epithelial wound healing and restore mechanical sensation in diabetic mice. nih.gov It achieves this by reducing the number of infiltrating inflammatory cells and decreasing the levels of pro-inflammatory markers such as myeloperoxidase (MPO), TNF-α, and IL-1β in the cornea. nih.gov

The pro-reparative effects of resolvins are also evident in internal tissues. For instance, Resolvin E1, a related SPM, has been shown to promote intestinal epithelial wound healing by enhancing cell migration and proliferation. pnas.org These findings suggest a broader role for resolvins in mucosal healing.

This compound has emerged as a significant factor in bone regeneration. It has been shown to improve allograft osteointegration and directly enhance the differentiation of osteoblasts, the cells responsible for new bone formation. frontiersin.org In a murine model of alveolar bone regeneration, repeated administration of Resolvin D1 increased bone content and enhanced the integration of allografts with new bone formation. frontiersin.org

The mechanisms underlying these effects are multifaceted. Resolvin D1 can inhibit osteoclastogenesis, the formation of bone-resorbing cells, thereby tipping the balance towards bone formation. frontiersin.org It has been observed to reduce the number of TRAP-positive cells (a marker for osteoclasts) in bone defect models. frontiersin.orgnih.gov Furthermore, Resolvin D1 directly stimulates osteoblast differentiation, as evidenced by the increased expression of key osteogenic markers such as RUNX2, osterix (OSX), bone sialoprotein (BSP), and osteocalcin (B1147995) (OC/BGLAP2). frontiersin.org

In tissue engineering applications, scaffolds embedded with Resolvin D1 have been shown to be beneficial for bone repair. nih.gov These scaffolds can promote a microenvironment conducive to regeneration by modulating macrophage polarization towards an anti-inflammatory M2 phenotype, which in turn produces growth factors that support osteogenesis and angiogenesis (the formation of new blood vessels). nih.govnih.gov Studies have shown that Resolvin D1 treatment in calvarial defects leads to increased new bone formation and enhanced vascularization. nih.gov

Table 2: Research Findings on this compound in Tissue Repair and Regeneration

| Tissue Type | Model | Key Findings | Reference |

|---|---|---|---|

| Dermal Wound | Murine excisional wound | Accelerated wound closure and re-epithelialization. | nih.govepa.gov |

| Corneal Wound | Diabetic mice | Promoted epithelial healing, restored mechanical sensation, reduced inflammation. | nih.gov |

| Bone (Allograft) | Murine alveolar bone regeneration | Improved allograft osteointegration, increased new bone formation, enhanced osteoblast differentiation. | frontiersin.org |

| Bone (Defect) | Rat calvarial defect | Enhanced bone formation and vascularization, reduced osteoclast numbers. | nih.gov |

Interactions with Endogenous Anti-Inflammatory Pathways

This compound does not act in isolation but rather interacts with and modulates other endogenous anti-inflammatory pathways to orchestrate resolution. A key aspect of this is its interaction with specific G-protein coupled receptors (GPCRs). Resolvin D1 has been shown to bind to and activate the ALX/FPR2 receptor, which is also a receptor for the anti-inflammatory lipid mediator Lipoxin A4. nih.gov This shared receptor highlights a point of convergence in endogenous anti-inflammatory signaling.

By activating these receptors on immune cells, particularly phagocytes, this compound can inhibit pro-inflammatory signaling cascades. nih.gov For example, in microglial cells, the resident immune cells of the central nervous system, Resolvin D1 has been shown to prevent lipopolysaccharide (LPS)-induced inflammatory responses by inhibiting the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.gov

Furthermore, this compound can influence the expression of enzymes involved in the inflammatory process. For instance, in the context of myocardial infarction, Resolvin D1 has been shown to modulate the expression of cyclooxygenase (COX) enzymes and upregulate 5-lipoxygenase (5-LOX), an enzyme involved in the biosynthesis of both pro- and anti-inflammatory lipid mediators. nih.govbiosb.com This suggests that this compound can reprogram the local mediator environment to favor resolution.

The interaction of this compound with these pathways underscores its role as a central regulator of inflammation resolution, actively guiding the transition from a pro-inflammatory to a pro-resolving and ultimately homeostatic state.

Preclinical Investigations of Aspirin Triggered Resolvin D1 in Disease Models

Allergic and Pulmonary Inflammation Models

AT-Resolvin D1 and its endogenous counterpart Resolvin D1 have been studied in models of allergic and pulmonary inflammation, demonstrating protective and pro-resolving actions mdpi.comuu.nl.

In preclinical models of allergic airway inflammation and asthma, such as ovalbumin (OVA)-sensitized mice, administration of this compound or Resolvin D1 has shown beneficial effects. Studies indicate a significant decrease in the development of allergic responses in the airway. This includes reduced airway eosinophilia and lymphocyte recruitment, key features of allergic inflammation mdpi.comuu.nlnih.gov. AT-RvD1 and RvD1 have also been shown to decrease mucus metaplasia and airway hyper-responsiveness in these models mdpi.comnih.gov.

Furthermore, these mediators influence the production of pro-inflammatory cytokines and mediators. Research has demonstrated decreased levels of IL-5, IL-4, IL-13, IL-17, and IL-23 in bronchoalveolar lavage fluid (BALF) uu.nl. AT-RvD1 has also been reported to enhance anti-inflammatory and pro-resolution effects in plasma from patients with severe asthma, characterized by a reduction in TNF-α and an increase in IL-10 mdpi.com. RvD1 specifically has been shown to dampen IgE production in B cells from asthma patients mdpi.com. The pro-resolving actions of RvD1 in the airway also involve the activation of eosinophil apoptosis and alveolar macrophage activation, leading to the induction of neutrophil apoptosis mdpi.com.

| Mediator | Model System | Observed Effects | Source |

| This compound / Resolvin D1 | OVA-sensitized mice | Decreased allergic response, reduced airway eosinophilia and lymphocyte recruitment, decreased mucus metaplasia, decreased airway hyper-responsiveness. | mdpi.comuu.nlnih.gov |

| Resolvin D1 | B cells from asthma patients | Dampened IgE production. | mdpi.com |

| This compound | Plasma from severe asthma patients | Enhanced anti-inflammatory/pro-resolution effects, reduced TNF-α, increased IL-10. | mdpi.com |

| Resolvin D1 | Airway (mechanism) | Activation of eosinophil apoptosis, alveolar macrophage activation inducing neutrophil apoptosis. | mdpi.com |

| Resolvin D1 | BALF in OVA-sensitized mice | Reduced levels of IL-5, IL-4, IL-13, IL-17, IL-23. | uu.nl |

Studies utilizing murine models of chronic organic dust exposure have investigated the role of this compound in modulating pulmonary inflammation. AT-RvD1 has demonstrated efficacy in these models by influencing immune cell recruitment and inflammatory mediator profiles researchgate.netresearchgate.net. Research indicates that AT-RvD1 treatment leads to lower total cell counts and neutrophils in bronchoalveolar lavage fluid researchgate.netresearchgate.net.

Furthermore, AT-RvD1 affects the temporal regulation of inflammatory cytokines and enzymes. Studies have shown decreased levels of KC at 6 hours and decreased IL-6, TNF-α, and cyclooxygenase-2 (COX-2) expression at 24 hours post-infection in a model involving non-typeable Haemophilus influenzae (NTHi)-induced inflammation, which can be relevant in the context of dust exposure complications researchgate.net. AT-RvD1 treatment was also associated with an earlier influx of macrophages researchgate.net. In an IL-22 knockout mouse model of organic dust exposure, AT-RvD1 was found to regulate immune cell recruitment researchgate.netresearchgate.net. Human lung-resident mesenchymal stem/stromal cells exposed to organic dust extract have also been shown to produce Resolvin D1 oup.com.

| Mediator | Model System | Observed Effects | Source |

| This compound | Chronic organic dust exposure (murine) | Lower total cell counts and neutrophils in BALF. | researchgate.netresearchgate.net |

| This compound | NTHi-induced inflammation (murine) | Decreased KC (6h), decreased IL-6, TNF-α, COX-2 (24h), earlier macrophage influx. | researchgate.net |

| This compound | Organic dust exposure (IL-22 KO murine) | Regulation of immune cell recruitment. | researchgate.netresearchgate.net |

| Resolvin D1 | Human lung-resident MSCs + organic dust extract | Production of Resolvin D1. | oup.com |

In preclinical models of Acute Respiratory Distress Syndrome (ARDS), this compound has demonstrated protective and pro-resolving effects nih.govmdpi.com. Studies using acid-initiated lung injury models, relevant to ARDS, have shown that AT-RvD1 significantly reduced mucosal inflammation and promoted resolution nih.gov. It was also found to decrease leukocyte recruitment and interaction between leukocytes and platelets nih.govmdpi.com.

Furthermore, AT-RvD1 enhanced the restitution of barrier function after ARDS nih.gov. Mechanistically, AT-RvD1 treatment led to decreased levels of pro-inflammatory cytokines in bronchoalveolar lavage fluid, including IL-1β, IL-6, and TNF-α mdpi.com. It also decreased nuclear factor-κB (NF-κB)-phosphorylated p65 nuclear translocation, indicating an inhibition of a key pro-inflammatory signaling pathway mdpi.com. Resolvin D1 (RvD1), the 17S epimer, has also shown beneficial effects in LPS-induced acute lung injury models, reducing neutrophil infiltration and regulating cytokine levels researchgate.net.

| Mediator | Model System | Observed Effects | Source |

| This compound | Acid-initiated lung injury (ARDS model) | Reduced mucosal inflammation, promoted resolution, decreased leukocyte recruitment, decreased leukocyte-platelet interaction, enhanced barrier function restitution. | nih.govmdpi.com |

| This compound | Acid-initiated lung injury (ARDS model) | Decreased BALF levels of IL-1β, IL-6, TNF-α; decreased NF-κB-phosphorylated p65 nuclear translocation. | mdpi.com |

| Resolvin D1 | LPS-induced acute lung injury (murine) | Reduced neutrophil infiltration, regulated cytokine levels. | researchgate.net |

Resolvin D1 and this compound have been investigated in models of cigarette smoke-induced lung inflammation, a key contributor to chronic obstructive pulmonary disease (COPD) and emphysema nih.govresearchgate.net. Preclinical studies in murine models have demonstrated that treatment with RvD1 attenuated the inflammatory effects of cigarette smoke, reducing emphysema and inflammatory cell infiltration nih.govresearchgate.netersnet.orgresearchgate.netdovepress.com.

Specifically, RvD1 treatment reduced smoking-induced increases in eosinophils and interleukin-6 in BALF in a 4-week prevention model nih.gov. In a 24-week prevention model, RvD1 also reduced increased neutrophils and total cell counts induced by smoking nih.gov. RvD1 suppressed the production of pro-inflammatory mediators by human lung cells (fibroblasts, small airway epithelial cells, blood monocytes) exposed to cigarette smoke extract in vitro researchgate.netresearchgate.netplos.org. This included a dose-dependent reduction in inflammatory responses plos.org. Treatment of mice concurrently with cigarette smoke exposure significantly reduced neutrophilic lung inflammation and production of pro-inflammatory cytokines, while upregulating the anti-inflammatory cytokine IL-10 researchgate.netplos.org. RvD1 also promoted the differentiation of alternatively activated (M2) macrophages and neutrophil efferocytosis, and accelerated the resolution of lung inflammation when administered after smoking cessation researchgate.netplos.org. AT-RvD1 and RvD1 have shown robust therapeutic efficacy in emphysema models, markedly suppressing cigarette smoke-induced alveolar space enlargement through their pro-resolving mechanisms mdpi.com.

| Mediator | Model System | Observed Effects | Source |

| Resolvin D1 | Cigarette smoke exposure (murine) | Attenuated inflammatory effects, reduced emphysema, reduced inflammatory cell infiltration (neutrophils, eosinophils). | nih.govresearchgate.netersnet.orgresearchgate.netdovepress.com |

| Resolvin D1 | Cigarette smoke (4-week prevention murine) | Reduced smoking-induced increase in eosinophils and IL-6 in BALF. | nih.gov |

| Resolvin D1 | Cigarette smoke (24-week prevention murine) | Reduced increased neutrophils and total cell counts. | nih.gov |

| Resolvin D1 | Human lung cells + cigarette smoke extract (in vitro) | Suppressed production of pro-inflammatory mediators (dose-dependent). | researchgate.netresearchgate.netplos.org |

| Resolvin D1 | Cigarette smoke exposure (murine) | Reduced neutrophilic lung inflammation, reduced pro-inflammatory cytokines, upregulated IL-10, promoted M2 macrophage differentiation, promoted neutrophil efferocytosis, accelerated resolution (after cessation). | researchgate.netplos.org |

| This compound / Resolvin D1 | Emphysema models | Suppressed cigarette smoke-induced alveolar space enlargement. | mdpi.com |

Metabolic and Cardiovascular Disease Models

Preclinical investigations have also explored the impact of Resolvin D1 and its precursor DHA on metabolic and cardiovascular diseases, particularly focusing on inflammation in adipose tissue and its link to insulin (B600854) resistance biomolther.orgnih.govaai.org.

In models of obesity-induced adipose tissue inflammation and insulin resistance, Resolvin D1 and its precursor docosahexaenoic acid (DHA) have been shown to promote the resolution of inflammation biomolther.orgnih.govaai.orgmdpi.comresearchgate.net. Studies in high-fat diet-induced obese mice demonstrated that RvD1 and DHA confer anti-inflammatory and pro-resolving actions in inflamed adipose tissue researchgate.net.

A key mechanism involves the polarization of macrophages in adipose tissue towards an M2-like phenotype biomolther.orgresearchgate.net. This shift is associated with a downregulation of pro-inflammatory adipokines, such as IL-6, MCP-1, and TNF-α, and an increased expression of anti-inflammatory markers, including IL-10, arginase 1 (Arg1), Ym1, REALMα, and CD206 biomolther.orgresearchgate.net. Resolvin D1 has been shown to markedly attenuate IFN-γ/LPS-induced Th1 cytokines in stromal vascular cells (SVC) from adipose tissue while upregulating arginase 1 expression in a concentration-dependent manner researchgate.net.

Furthermore, Resolvin D1 stimulated nonphlogistic phagocytosis in adipose SVC macrophages, increasing the number of macrophages containing ingested particles and the number of phagocytosed particles, and reducing macrophage reactive oxygen species production researchgate.net. Consequently, RvD1 protects against obesity-induced adipose tissue inflammation and insulin resistance biomolther.org. An in vivo mouse study identified RvD1 and RvD2 as major SPMs regulating inflammatory responses in adipose tissue, with reduced levels observed in adipose tissue from obese mice compared to lean mice biomolther.org.

| Mediator | Model System | Observed Effects | Source |

| Resolvin D1 / DHA | High-fat diet-induced obese mice (adipose tissue) | Promoted resolution of inflammation, conferred anti-inflammatory and pro-resolving actions. | biomolther.orgnih.govaai.orgmdpi.comresearchgate.net |

| Resolvin D1 / DHA | Adipose tissue macrophages (obesity models) | Elicited polarization towards M2-like phenotype. | biomolther.orgresearchgate.net |

| Resolvin D1 / DHA | Adipose tissue (obesity models) | Downregulated pro-inflammatory adipokines (IL-6, MCP-1, TNF-α), increased anti-inflammatory markers (IL-10, Arg1, Ym1, REALMα, CD206). | biomolther.orgresearchgate.net |

| Resolvin D1 | Adipose SVCs + IFN-γ/LPS | Attenuated Th1 cytokines, upregulated arginase 1 (concentration-dependent). | researchgate.net |

| Resolvin D1 | Adipose SVC macrophages | Stimulated nonphlogistic phagocytosis (increased macrophages with ingested particles, increased phagocytosed particles), reduced ROS production. | researchgate.net |

| Resolvin D1 | Obesity models | Protected against obesity-induced adipose tissue inflammation and insulin resistance. | biomolther.org |

| Resolvin D1 / Resolvin D2 | Adipose tissue (obese vs lean mice) | Reduced levels in obese mice. | biomolther.org |

Metabolic Dysfunction-Associated Steatohepatitis (MASH)

Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH), is a severe form of chronic liver disease characterized by inflammation, hepatocellular damage, and fibrosis. nih.gov Preclinical studies have investigated the potential therapeutic effects of RvD1 in murine models of MASH. Hepatic tissue levels of RvD1 have been observed to be decreased in both murine and human MASH, potentially due to an increase in pro-inflammatory macrophages with a reduced capacity to produce RvD1. nih.govbiorxiv.orgnih.gov

Administration of RvD1 in experimental MASH models has shown promising results, including reduced inflammation, decreased cell death, and a reduction in liver fibrosis. nih.govbiorxiv.orgnih.gov Mechanistically, RvD1 appears to exert its beneficial effects by suppressing the Stat1-Cxcl10 signaling pathway in macrophages, thereby reducing inflammation. nih.govbiorxiv.org Furthermore, RvD1 has been shown to prevent hepatocyte death by alleviating endoplasmic reticulum (ER) stress-mediated apoptosis. nih.govbiorxiv.org In the context of fibrosis, RvD1 induced the expression of matrix metalloproteinase 2 (Mmp2) and decreased the expression of alpha-smooth muscle actin (Acta2) in hepatic stellate cells (HSCs). nih.govbiorxiv.org It also promoted the expression of Mmp9 and Mmp12 in macrophages, contributing to fibrosis regression in MASH. nih.govbiorxiv.org These findings suggest that RvD1 holds therapeutic potential for the treatment of MASH by modulating inflammation, apoptosis, and fibrosis. nih.govbiorxiv.orgnih.gov

Atherosclerosis and Vascular Injury

Atherosclerosis is a chronic inflammatory disease of the arteries characterized by the accumulation of lipid-rich plaques. jci.orgjci.org Non-resolving inflammation is a significant contributor to its progression. jci.orgjci.org RvD1 and its aspirin-triggered epimer, AT-RvD1, have been shown to regulate leukocyte responses and accelerate the resolution of inflammation in animal models. jci.org Human arterial tissue is capable of synthesizing D-series resolvins, including RvD1, when exposed to DHA or its metabolite 17-HDHA. nih.gov

Studies using a transgenic mouse model expressing human GPR32 (a receptor for RvD1) on a Fpr2 and ApoE double-knockout background (hGPR32mycTg×Fpr2−/−×Apoe−/−) have provided evidence for the atheroprotective role of GPR32 signaling, which is activated by AT-RvD1. jci.org In this model, AT-RvD1 regulated leukocyte responses, including enhancing macrophage phagocytosis and intracellular signaling, in the transgenic mice but not in the control group lacking human GPR32. jci.org Reduced levels of SPMs, including RvD1, have been correlated with atheroprogression and plaque severity in human studies. jci.org

In models of vascular injury, such as rat carotid angioplasty, oral administration of RvD1 attenuated acute arterial inflammation by reducing the infiltration of inflammatory cells (CD45+, MPO+, Ki67+) and decreasing the expression of pro-inflammatory genes within the injured vessels. nih.gov RvD1 has also been shown to attenuate vascular smooth muscle cell activation and neointimal hyperplasia following vascular injury. uib.essamev-dz.com

Myocardial Infarction

Myocardial Infarction (MI) is often followed by unresolved inflammation, which contributes to the development of heart failure. nih.gov Endogenously biosynthesized SPMs like resolvins are involved in controlling neutrophil priming and reprogramming macrophages towards a healing response after MI. nih.gov AT-RvD1 is formed through a pathway involving aspirin-acetylated COX-2 converting DHA into 17R-HDHA, which is then converted by 5-LOX to AT-RvD1. nih.gov

Preclinical investigations have demonstrated beneficial effects of RvD1 in MI models, including reducing infarct size and neutrophil accumulation in the ischemic myocardium. mdpi.comnih.gov RvD1 can improve left ventricular function post-MI, reduce neutrophil recruitment, decrease collagen deposition, and promote macrophage clearance. tandfonline.com It has also been shown to decrease the activation of the NF-κB pathway. nih.govtandfonline.com Studies using liposomal formulations of RvD1 (Lipo-RvD1) and free RvD1 in post-MI models showed that both forms activated the resolving phase by limiting neutrophil activation in the left ventricle and spleen and clearing macrophages from the injured left ventricle, leading to improved left ventricular function. nih.gov RvD1 treatment discontinued (B1498344) neutrophil priming and promoted the biosynthesis of other pro-resolving lipid mediators in the spleen. nih.gov Gene expression analysis indicated that RvD1 initiated resolution by expediting M2 gene expression and SPMs without altering the acute proinflammatory phase post-MI. nih.gov

Periodontal Disease and Bone Resorption

Periodontal disease is a chronic inflammatory condition affecting the tissues supporting the teeth, leading to gum damage and bone loss. mdpi.com Inflammation and bone resorption are key features of this disease. mdpi.comfrontiersin.org Resolvins, including RvD1, have demonstrated potential in managing periodontal inflammation and promoting tissue regeneration. mdpi.comnih.gov

RvD1 has been shown to prevent and reverse inflammation in periodontitis models by modulating the NF-κB signaling pathway. mdpi.com It also promotes bone regeneration and restores the proliferation and wound healing capacity of periodontal ligament fibroblasts. mdpi.comnih.gov In vitro studies with periodontal ligament (PDL) cells and monocytes showed that RvD1 reduced cytokine-induced production of PGE2 and upregulated LXA4 production. nih.gov RvD1 significantly enhanced PDL fibroblast proliferation and wound closure, as well as basic FGF release. nih.gov These findings suggest that RvD1's pro-resolution activity involves the upregulation of arachidonic acid-derived endogenous resolution pathways. nih.gov

In models of bone resorption, administration of resolvins in nanomolar doses has been shown to block osteoclast differentiation and bone resorption. nih.gov RvD1 has demonstrated osseous protection by reducing RANK expression on monocytes during orthodontic tooth movement in a mouse model. frontiersin.org Local administration of RvD1 in this model reduced pro-inflammatory and increased anti-inflammatory cytokine secretion, supporting its role in resolving acute inflammation. frontiersin.org

Neuroinflammatory and Neurodegenerative Disease Models

Neuroinflammation plays a significant role in the pathogenesis of various neurological and neurodegenerative diseases. uniroma1.itnih.govfrontiersin.org SPMs, including resolvins, are being investigated for their potential therapeutic roles in these conditions due to their anti-inflammatory and pro-resolving properties. nih.govfrontiersin.org

Experimental Autoimmune Neuritis (EAN)

Experimental Autoimmune Neuritis (EAN) is an animal model for Guillain-Barré syndrome (GBS), an autoimmune inflammatory demyelinating disease of the peripheral nervous system (PNS). nih.govfrontiersin.org EAN is characterized by inflammation and damage to myelin sheaths and axons. frontiersin.org

Studies in EAN models have shown that RvD1 promotes inflammation resolution and disease recovery. nih.govfrontiersin.org Endogenous levels of RvD1, its synthetic enzyme, and its receptor were found to be increased in the PNS during the recovery stage of EAN. nih.gov Both endogenous and exogenous RvD1 increased regulatory T (Treg) cell and anti-inflammatory macrophage counts in the PNS, enhancing inflammation resolution and promoting recovery. nih.gov Mechanistically, RvD1 upregulated transforming growth factor-β (TGF-β) levels, and pharmacological inhibition of TGF-β signaling suppressed RvD1-induced Treg cell counts and impaired its beneficial effects on inflammation resolution and recovery. nih.gov RvD1 also promoted macrophage phagocytosis of apoptotic T cells, contributing to the increase in Treg cells in EAN. nih.govfrontiersin.org

Parkinson's Disease

Parkinson's Disease (PD) is a neurodegenerative disorder characterized by the loss of dopaminergic neurons, and neuroinflammation is considered a contributing factor. nih.govnih.govmdpi.com

Preclinical studies have explored the effects of RvD1 in PD models. In a cell model of PD using MPP+-induced PC12 cells, RvD1 attenuated MPP+-induced apoptosis and cellular damage by inhibiting inflammation. nih.gov RvD1 dose-dependently inhibited the upregulation of inflammatory markers like TNF-α and phosphorylated signaling proteins (p-P38, p-ERK, NF-κB p50) induced by MPP+, while improving cell viability. nih.gov

In a rat model overexpressing human α-synuclein, which exhibits features of early PD including neuroinflammation and neuronal dysfunction, chronic and early administration of RvD1 prevented central and peripheral inflammation, restored dopaminergic neurotransmission, and prevented the development of neuronal deficits and motor impairment. nih.gov Endogenous RvD1 levels were found to be decreased in human patients with early PD, suggesting an imbalance between neuroinflammatory and pro-resolving processes in the disease. nih.gov RvD1 has also been reported to resolve neuroinflammation and reduce interferon-γ levels in the cerebrospinal fluid in a Parkinson's disease rat model. mdpi.com

Ischemic and Traumatic Brain Injuries

Preclinical investigations have explored the effects of AT-RvD1 in models of ischemic and traumatic brain injuries (TBI). Resolvin D1 (RvD1), the stereoisomer of AT-RvD1, has been shown to decrease neuronal apoptosis in experimental models of cerebral injury. tandfonline.comfrontiersin.org In rats with subarachnoid hemorrhage, RvD1 significantly reduced brain edema, repressed blood-brain barrier disruption, and improved neurological deficits. tandfonline.comfrontiersin.org Similarly, in a rat model of neonatal hypoxic-ischemic injury, exogenous RvD1 treatment attenuated microglia activity and neuroinflammation, reduced infarct area, and alleviated neurological deficits. frontiersin.org

In the context of TBI, preclinical studies have demonstrated promising effects of resolvins. Treatment with RvD and RvE in murine models led to a dose-dependent reduction in leukocyte infiltration. ki.se Pre- and post-injury administration of resolvins increased the presence of ramified microglia in a mouse TBI model. ki.se In a rat hemicerebellectomy model of focal injury, intraperitoneal administration of RvD1 promoted motor-behavioral recovery. e-century.usresearchgate.net This effect was attributed to the expression of ALX/FPR2 receptor-regulated microRNAs. e-century.usresearchgate.net A study using a mouse model of diffuse brain injury found that AT-RvD1 facilitated functional recovery, although it did not decrease the injury-induced activation of microglia to the same extent as RvE1. nih.gov Systemic administration of AT-RvD1 in a mouse model of surgery-induced cognitive decline improved memory deficits and abolished signs of synaptic dysfunction. nih.gov This was associated with modulation of systemic interleukin (IL)-6 release and improvement in other clinical markers of tissue injury. nih.gov